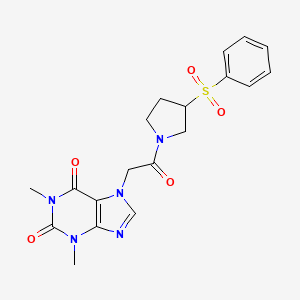
1,3-dimethyl-7-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21N5O5S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research involving similar chemical structures often focuses on synthetic methodologies, characterization, and applications of novel compounds. For instance, the preparation and characterization of novel ionic liquids and their use as efficient catalysts in solvent-free synthesis highlight the importance of understanding chemical properties and reactivity for potential applications in synthetic chemistry. Studies have demonstrated the synthesis of complex molecules and heterocyclic compounds through innovative approaches, providing valuable insights into the reactivity and functionalization of purine derivatives and related structures (Moosavi-Zare et al., 2013).
Heterocyclic Chemistry
The construction of heterocyclic systems, particularly through cascade reactions, is a significant area of interest, given its relevance to pharmaceutical chemistry and material science. For example, the alkylation of cyanopyridine derivatives to form complex heterocyclic structures showcases the potential for creating bioactive molecules or functional materials with specific properties (Dotsenko et al., 2012).
Solubility and Solvent Effects
Understanding the solubility and solvent effects of chemical compounds is crucial for their application in various fields, including drug formulation and chemical synthesis. Research on the solubility of related compounds in different solvents can inform the development of new pharmaceutical formulations or chemical processes (Li et al., 2019).
Bioactivity and Pharmaceutical Applications
The bioactivity of cyclic imides and related compounds, particularly their potential as cognitive enhancers or in treating neurological conditions, represents another area of research interest. Studies on the amnesia-reversal activity of cyclic imides underline the therapeutic potential of such compounds in addressing cognitive deficits (Butler et al., 1987).
properties
IUPAC Name |
7-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-21-17-16(18(26)22(2)19(21)27)24(12-20-17)11-15(25)23-9-8-14(10-23)30(28,29)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJZKYRGNNVSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

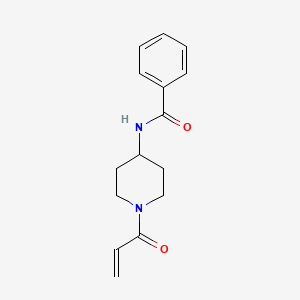


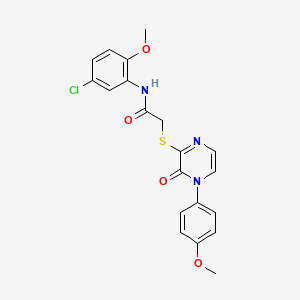




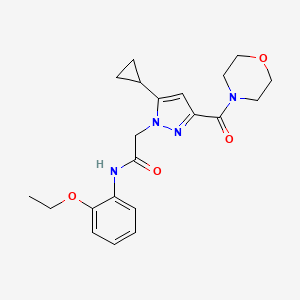
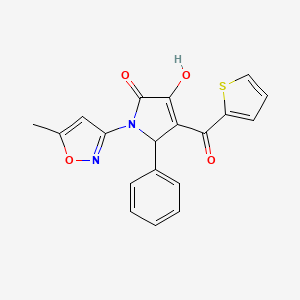
![1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2432957.png)
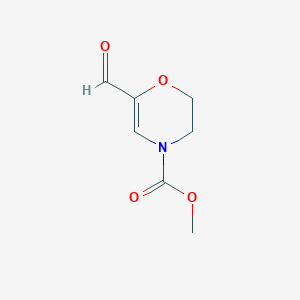

![Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B2432960.png)